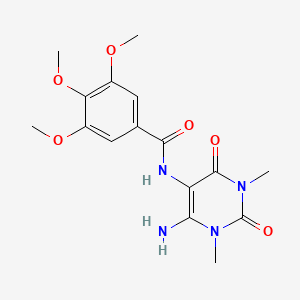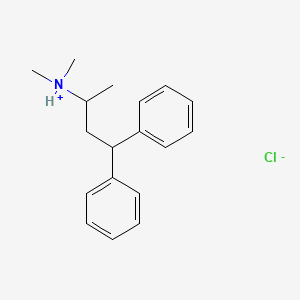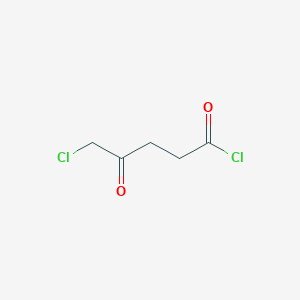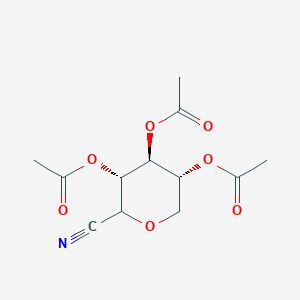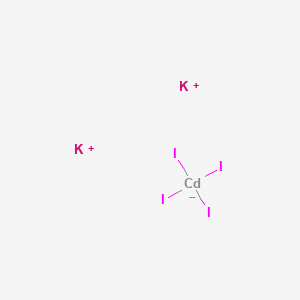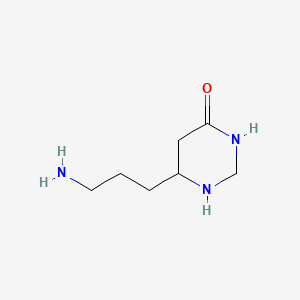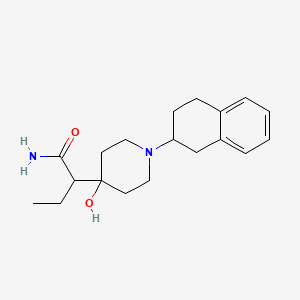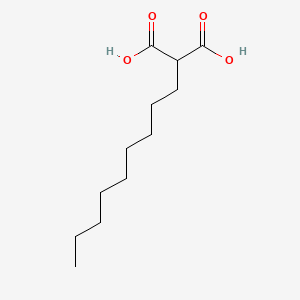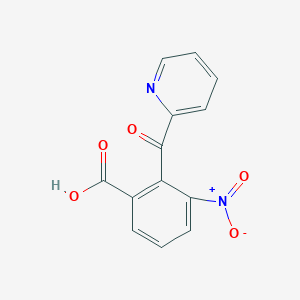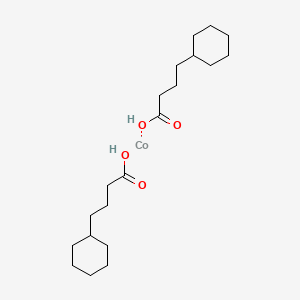![molecular formula C18H30Cl2N10O4 B13814401 N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride](/img/structure/B13814401.png)
N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Netropsin dihydrochloride hydrate is a polyamide antibiotic known for its ability to bind to the minor groove of DNA, particularly in AT-rich regions . It was first isolated from the actinobacterium Streptomyces netropsis and has been studied extensively for its antiviral and antibacterial properties .
准备方法
Synthetic Routes and Reaction Conditions
Netropsin dihydrochloride hydrate can be synthesized through a series of chemical reactions involving the coupling of pyrrole and amidine groups. The synthetic route typically involves the following steps:
Formation of Pyrrole Units: Pyrrole units are synthesized through the reaction of appropriate precursors under controlled conditions.
Coupling Reactions: The pyrrole units are then coupled with amidine groups to form the polyamide structure.
Industrial Production Methods
Industrial production of netropsin dihydrochloride hydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Netropsin dihydrochloride hydrate primarily undergoes binding interactions with DNA rather than traditional chemical reactions like oxidation or reduction. Its interactions include:
Hydrogen Bonding: Forms hydrogen bonds with the base pairs in the minor groove of DNA.
Electrostatic Interactions: Engages in electrostatic interactions with the phosphate backbone of DNA.
Common Reagents and Conditions
The binding of netropsin dihydrochloride hydrate to DNA typically occurs under physiological conditions, with the presence of buffers to maintain pH and ionic strength. Common reagents include:
Buffer Solutions: Phosphate-buffered saline (PBS) or Tris-HCl buffers.
DNA Samples: Double-stranded DNA with AT-rich regions.
Major Products Formed
The primary product of the interaction between netropsin dihydrochloride hydrate and DNA is a stable DNA-netropsin complex, which can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
科学研究应用
Netropsin dihydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry
DNA Binding Studies: Used as a model compound to study DNA-ligand interactions and the structural effects of minor groove binding.
Biology
Gene Regulation: Investigated for its potential to modulate gene expression by binding to specific DNA sequences.
Medicine
Antiviral and Antibacterial Agent: Explored for its therapeutic potential against various viral and bacterial infections.
Industry
作用机制
Netropsin dihydrochloride hydrate exerts its effects by binding to the minor groove of DNA, where it forms hydrogen bonds with the base pairs and displaces water molecules. This binding alters the DNA structure, affecting processes such as transcription and replication. The molecular targets include AT-rich regions of double-stranded DNA, and the pathways involved are primarily related to DNA synthesis and regulation .
相似化合物的比较
Netropsin dihydrochloride hydrate is often compared with other minor groove binders, such as:
Distamycin: Another polyamide antibiotic with similar DNA binding properties but different structural features.
Hoechst 33258: A bisbenzimide compound that binds to the minor groove of DNA with high affinity.
DAPI: A fluorescent stain that binds strongly to AT-rich regions of DNA.
Uniqueness
Netropsin dihydrochloride hydrate is unique in its ability to bind specifically to AT-rich regions of DNA without intercalating between the base pairs. This specificity makes it a valuable tool for studying DNA-ligand interactions and developing targeted therapeutic agents .
属性
分子式 |
C18H30Cl2N10O4 |
|---|---|
分子量 |
521.4 g/mol |
IUPAC 名称 |
N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H26N10O3.2ClH.H2O/c1-27-8-11(16(30)23-4-3-14(19)20)12(9-27)26-17(31)13-5-10(7-28(13)2)25-15(29)6-24-18(21)22;;;/h5,7-9H,3-4,6H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H;1H2 |
InChI 键 |
QOVPWYXECNKVKE-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=C1)NC(=O)C2=CC(=CN2C)NC(=O)CN=C(N)N)C(=O)NCCC(=N)N.O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
